molecular formula C7H16N4O · C2H4O2 B1164658 N-Acetylagmatine (acetate salt)

N-Acetylagmatine (acetate salt)

Cat. No.: B1164658
M. Wt: 232.3
InChI Key: VVLRLWUBZUFCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylagmatine (acetate salt) is a naturally occurring polyamine derivative formed via the enzymatic acetylation of agmatine, a decarboxylated product of arginine. Agmatine N-acetyltransferase (AgmNAT), a member of the GCN5-related N-acetyltransferase (GNAT) family, catalyzes this reaction using acetyl-CoA as the acetyl donor . The acetate salt form enhances solubility and stability, making it suitable for biochemical and pharmacological studies. Structurally, N-acetylagmatine features a guanidinium group at the N4 position and an acetylated N1 amine (Fig. 1B, ), distinguishing it from other acetylated polyamines .

Properties

Molecular Formula

C7H16N4O · C2H4O2

Molecular Weight

232.3

InChI

InChI=1S/C7H16N4O.C2H4O2/c1-6(12)10-4-2-3-5-11-7(8)9;1-2(3)4/h2-5H2,1H3,(H,10,12)(H4,8,9,11);1H3,(H,3,4)

InChI Key

VVLRLWUBZUFCRZ-UHFFFAOYSA-N

SMILES

NC(NCCCCNC(C)=O)=N.CC(O)=O

Synonyms

Monoacetylagmatine

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Kinetic Parameters

Enzyme Substrate Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
AgmNAT Agmatine 750 2.1 2,800
AANATL7 Agmatine 1,500 0.002 1.3
SSAT Spermidine 50 12 240,000

Data derived from

Table 2. Solubility Comparison of Acetate Salts

Compound Solubility in Water (mg/mL)
N-Acetylagmatine 10 (PBS, pH 7.2)
Sodium Acetate 762 (pH 5.6)
Zinc Acetate 430

Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetylagmatine (acetate salt)
Reactant of Route 2
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N-Acetylagmatine (acetate salt)

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